molecular formula C12H14BrNO2 B1280666 3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one CAS No. 188533-04-2

3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one

Cat. No.: B1280666
CAS No.: 188533-04-2
M. Wt: 284.15 g/mol
InChI Key: IFONEQATKFCJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one is a chemical compound belonging to the pyrrolidinone family. It is characterized by a bromine atom attached to the third carbon of the pyrrolidinone ring and a 4-methoxybenzyl group attached to the nitrogen atom. This compound is a white crystalline powder that is soluble in organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one typically involves the bromination of 1-(4-methoxybenzyl)pyrrolidin-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxybenzyl group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrrolidinones.

    Oxidation Reactions: Formation of aldehydes or acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the methoxybenzyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(4-methylbenzyl)pyrrolidin-2-one
  • 3-Bromo-1-(4-ethoxybenzyl)pyrrolidin-2-one
  • 3-Bromo-1-(4-chlorobenzyl)pyrrolidin-2-one

Uniqueness

3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-bromo-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-10-4-2-9(3-5-10)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFONEQATKFCJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468695
Record name 3-Bromo-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188533-04-2
Record name 3-Bromo-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one
Reactant of Route 5
3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.